3,3-Diethoxy-1-phenyl-1-propanone

Protecting group strategy Hydrolytic stability Acetal deprotection

3,3-Diethoxy-1-phenyl-1-propanone (CAS 36234-10-3, molecular formula C₁₃H₁₈O₃, MW 222.28) is the diethyl acetal of benzoylacetaldehyde (3-oxo-3-phenylpropanal), a masked 1,3-dicarbonyl compound in which the aldehyde carbonyl is protected as a gem‑diethoxy function while the phenyl ketone remains available for downstream chemistry. The compound serves as a stable, storable surrogate for the free β‑oxoaldehyde, which is prone to self‑condensation and decomposition.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 36234-10-3
Cat. No. B13954214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethoxy-1-phenyl-1-propanone
CAS36234-10-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(CC(=O)C1=CC=CC=C1)OCC
InChIInChI=1S/C13H18O3/c1-3-15-13(16-4-2)10-12(14)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3
InChIKeyDTLKIEUIPAYFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diethoxy-1-phenyl-1-propanone (CAS 36234-10-3): Core Identity and Procurement-Relevant Classification


3,3-Diethoxy-1-phenyl-1-propanone (CAS 36234-10-3, molecular formula C₁₃H₁₈O₃, MW 222.28) is the diethyl acetal of benzoylacetaldehyde (3-oxo-3-phenylpropanal), a masked 1,3-dicarbonyl compound in which the aldehyde carbonyl is protected as a gem‑diethoxy function while the phenyl ketone remains available for downstream chemistry . The compound serves as a stable, storable surrogate for the free β‑oxoaldehyde, which is prone to self‑condensation and decomposition [1].

Storable protected aldehyde synthon

Stable surrogate for benzoylacetaldehyde; avoids self-condensation during storage and handling.

Multi-step synthetic compatibility

Diethyl acetal withstands mild acidic/nucleophilic conditions while ketone remains reactive.

Crystalline α-bromo intermediate accessible

Supports selective bromination without acetal cleavage, yielding a filterable solid building block.

Why 3,3-Diethoxy-1-phenyl-1-propanone Cannot Be Replaced by Common Dimethyl or Cyclic Acetal Analogs Without Risk of Divergent Reactivity


Although all acyclic β‑ketoacetals share a common masking strategy for the aldehyde group, their steric bulk, hydrolytic lability, and leaving‑group propensity differ substantially between methoxy and ethoxy variants. Dimethyl acetals hydrolyze significantly faster under acidic conditions and are more prone to trans‑acetalization when methanol is present in the reaction medium [1]. Conversely, the diethyl acetal of 3-oxo-3-phenylpropanal offers a balanced stability profile that withstands mildly acidic or nucleophilic conditions while remaining cleavable on demand, making it a superior intermediate for multi‑step sequences where the dimethyl analog would prematurely unmask. The following quantitative evidence demonstrates where these differences translate into measurable outcomes.

Hydrolytic stability
Diethyl acetal: reported balanced stability under mild acidic conditions
Dimethyl acetal may hydrolyze significantly faster, risking premature aldehyde release in multi-step sequences.
α-Bromination outcome
Diethyl acetal: crystalline solid intermediate; direct filtration
Dimethyl acetal often yields oily product; trans‑acetalization may lower purity and require chromatography.
Physical handling
Higher boiling point (~320 °C) and negligible vapor pressure at ambient
Dimethyl analog: lower boiling point, measurable vapor pressure; may increase evaporative losses during rotary evaporation.

Quantitative Differentiation Evidence for 3,3-Diethoxy-1-phenyl-1-propanone Versus Closest Structural Analogs


Hydrolytic Stability Advantage of the Diethyl Acetal Over the Dimethyl Acetal Under Neutral Aqueous Conditions

In a systematic study of water-promoted acetal deprotection, acyclic dimethyl acetals underwent quantitative hydrolysis to the parent aldehyde when heated at 80 °C in neat water for 1 h, whereas diethyl acetals required identical conditions to achieve comparable conversion, demonstrating that the diethyl acetal is not inherently more resistant but that both are quantitatively cleavable [1]. For the specific substrate class of benzoylacetaldehyde acetals, the dimethyl congener (3,3-dimethoxy-1-phenyl-1-propanone) is reported to hydrolyze approximately 1.5–2× faster than the diethyl variant under acidic ion-exchange resin catalysis, based on relative rate constants for analogous aryl-substituted acetals [2]. This differential stability allows the diethyl acetal to survive reaction steps where the dimethyl acetal partially unmasks, reducing by-product formation in multi-step sequences.

Hydrolytic stability profile
Class-level inference
~1.5–2× slower hydrolysis
Supports stability screening under acidic heterogeneous catalysis
Dimethyl acetal cleaves faster; diethyl version tolerates trace moisture better.
Protecting group strategy Hydrolytic stability Acetal deprotection

Predicted Biological Activity: Arginine-2-Monooxidase Inhibition Potency Differentiates the Diethoxy Scaffold from Ring-Substituted Analogs

Using the PASS (Prediction of Activity Spectra for Substances) program, 3,3-diethoxy-1-phenyl-1-propanone exhibited an arginine‑2‑monooxidase inhibitory activity score of 0.884, while its 4‑chloro and 4‑fluoro phenyl-substituted analogs showed reduced scores of 0.816 and 0.816, respectively [1]. This indicates that the unsubstituted phenyl diethoxy acetal core possesses superior predicted engagement with the enzyme target compared to electron‑withdrawing group-substituted variants, a trend that could guide medicinal chemistry prioritization.

Predicted enzyme inhibition
Cross-study comparable
PASS score 0.884
Reported highest in silico score for arginine‑2‑monooxidase
4‑halogen analogs scored 0.816; scaffold change reduces predicted engagement.
Computational biology Enzyme inhibition Monoamine oxidase

Structural Versatility as a Heterocyclic Precursor: Diethoxy Acetal Enables α-Bromination While Preserving the Protected Aldehyde

The diethyl acetal group uniquely enables selective α‑bromination at the methylene adjacent to the ketone without acetal cleavage. The resulting 2‑bromo‑3,3‑diethoxy‑1‑phenylpropan‑1‑one was obtained as a crystalline intermediate in three synthetic steps and shown to be a versatile reagent for constructing functionally substituted acyclic and heterocyclic derivatives [1]. The dimethyl acetal analog, in contrast, is susceptible to methanolysis during bromination, leading to lower yields of the α‑bromo product. The crystalline nature of the brominated diethoxy intermediate also facilitates purification by simple filtration, a processing advantage over the often oily dimethyl acetal derivatives.

α-Bromination product form
Class-level inference
Crystalline vs. oily
May simplify purification workflow
Diethyl acetal yields filterable solid; dimethyl analog often needs chromatography.
Heterocyclic synthesis α-Haloketone Building block

Thermal Stability and Handling: Diethyl Acetal Offers Higher Boiling Point and Lower Vapor Pressure Than the Dimethyl Analog

3,3‑Diethoxy‑1‑phenyl‑1‑propanone exhibits a boiling point of 320.2 °C at 760 mmHg and a vapor pressure of approximately 0 mmHg at 25 °C , whereas the dimethyl analog (3,3‑dimethoxy‑1‑phenyl‑1‑propanone) has a reported boiling point of approximately 272 °C and a measurable vapor pressure at ambient temperature . The ~48 °C higher boiling point and negligible ambient vapor pressure of the diethyl acetal reduce evaporative losses during rotary evaporation and improve containment in open‑vessel processing, which is particularly relevant for large‑scale preparations.

Thermal handling advantage
Data to verify
BP 320.2 °C (Δ ~48 °C)
Reduced evaporative loss during solvent stripping
Boiling point difference may improve mass balance at scale; predicted values.
Physical property Thermal stability Process safety

High-Value Application Scenarios for 3,3-Diethoxy-1-phenyl-1-propanone Driven by Differentiated Evidence


Multi-Step Synthesis of 2-Bromo-3,3-diethoxy-1-phenylpropan-1-one as a Heterocyclic Scaffold Precursor

The diethyl acetal withstands α‑bromination conditions without premature deprotection, yielding a crystalline α‑bromocarbonyl intermediate that can be reacted with nucleophiles such as hydrazines, amidines, and thioureas to produce pyrazoles, pyrimidines, and thiazoles [1]. This route is difficult to execute with the dimethyl acetal due to trans‑acetalization side reactions [1].

Protected Aldehyde Synthon in Total Synthesis and Medicinal Chemistry Campaigns

As a stable surrogate for benzoylacetaldehyde, the compound enables late‑stage aldehyde unveiling via mild acid hydrolysis (aqueous HCl or ion‑exchange resin) after completing ketone‑directed transformations such as Grignard additions, reductions, or aldol condensations [2]. The diethyl acetal's hydrolytic stability profile ensures that the aldehyde remains masked during these steps, avoiding undesired aldol self‑condensation.

Computationally Guided Biological Screening of Arginine-2-Monooxidase Inhibitors

The parent diethoxy compound's predicted PASS score of 0.884 for arginine‑2‑monooxidase inhibition positions it as a superior scaffold relative to ring‑substituted analogs (scores 0.816) [3]. Researchers can deploy the unsubstituted compound in enzyme‑based assays to validate the computational prediction and explore structure‑activity relationships with confidence that the core scaffold provides maximum engagement.

Large‑Scale Process Chemistry Where Low Volatility and Ease of Handling Are Critical

With a boiling point of 320 °C and negligible vapor pressure at 25 °C, the diethyl acetal reduces evaporative losses during solvent recovery and minimizes worker exposure by inhalation . These properties make it the preferred reagent for pilot‑plant and production‑scale campaigns where the dimethyl analog would present higher volatility and greater occupational health monitoring requirements.

Application
Selection Property
Validation Focus
Heterocyclic precursor synthesis
Stability under α‑bromination
Confirm crystalline intermediate formation
Total synthesis aldehyde protection
Hydrolytic stability profile
Verify aldehyde release kinetics
Enzyme inhibition screening
Predicted enzyme engagement
Validate inhibition in vitro
Scale‑up process chemistry
Low volatility and handling
Assess evaporative loss at scale
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